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molecular formula C7H10N2O B1593770 (4-Methoxyphenyl)hydrazine CAS No. 3471-32-7

(4-Methoxyphenyl)hydrazine

Cat. No. B1593770
M. Wt: 138.17 g/mol
InChI Key: PVRSIFAEUCUJPK-UHFFFAOYSA-N
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Patent
US08653112B2

Procedure details

To a suspension of ethyl 3-oxohexanoate (0.58 mL, 3.62 mmol) and (4-methoxyphenyl)hydrazine (0.50 g, 3.62 mmol) in AcOH (3.5 mL) was added Et3N (0.58 mL, 4.16 mmol). The mixture was stirred at 120° C. for 30 h. The solvent was removed by evaporation, and the residue was dissolved in DCM/EtOAc which was washed with saturated aqueous NaHCO3, followed by water and dried using phase separator. Concentration in vacuo, and purification using silica chromatography (CH2Cl2:Et2O 3:1) gave 1-(4-methoxyphenyl)-3-propyl-1H-pyrazol-5(4H)-one (495 mg, 59%).
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4](OCC)=[O:5].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][NH2:21])=[CH:16][CH:15]=1.CCN(CC)CC>CC(O)=O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[C:4](=[O:5])[CH2:3][C:2]([CH2:9][CH2:10][CH3:11])=[N:21]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.58 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)CCC
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NN
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM/EtOAc which
WASH
Type
WASH
Details
was washed with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
in vacuo, and purification

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=C(CC1=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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